4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine
Brand Name: Vulcanchem
CAS No.: 102-78-3
VCID: VC21011025
InChI: InChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3
SMILES: CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2
Molecular Formula: C13H16N2OS2
Molecular Weight: 280.4 g/mol

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine

CAS No.: 102-78-3

Cat. No.: VC21011025

Molecular Formula: C13H16N2OS2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine - 102-78-3

Specification

CAS No. 102-78-3
Molecular Formula C13H16N2OS2
Molecular Weight 280.4 g/mol
IUPAC Name 4-(1,3-benzothiazol-2-ylsulfanyl)-2,6-dimethylmorpholine
Standard InChI InChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3
Standard InChI Key DNPSGCQXSGVQSK-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2
Canonical SMILES CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2

Introduction

Physical and Chemical Properties

Basic Identification

The fundamental identification parameters of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine are summarized in the following table:

ParameterValue
CAS Number102-78-3
Molecular FormulaC₁₃H₁₆N₂OS₂
Molecular Weight280.4 g/mol
IUPAC Name4-(1,3-benzothiazol-2-ylsulfanyl)-2,6-dimethylmorpholine
PubChem Compound ID101575
Structural IdentifierValue
SMILESCC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2
Standard InChIInChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3
Standard InChIKeyDNPSGCQXSGVQSK-UHFFFAOYSA-N

These structural characteristics contribute to the compound's chemical reactivity, physical properties, and potential applications in various fields.

Physical Properties

The physical properties of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine determine its behavior in various chemical processes and applications:

PropertyValue
Physical StateNot explicitly stated in literature
Density1.3 g/cm³
Boiling Point417.1°C at 760 mmHg
Flash Point206.1°C
Polar Surface Area (PSA)78.90 Ų
LogP3.35050

The compound's relatively high boiling point (417.1°C) and flash point (206.1°C) indicate significant thermal stability, which is advantageous for applications involving elevated temperatures such as rubber vulcanization processes. The LogP value of approximately 3.35 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic characteristics .

Synthesis and Preparation

General Synthetic Routes

The synthesis of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with appropriate benzothiazole derivatives. The general synthetic approach encompasses several key steps:

  • Preparation of 2,6-dimethylmorpholine component, which serves as one of the primary building blocks

  • Preparation or acquisition of reactive benzothiazole derivatives, typically 2-mercaptobenzothiazole or related compounds

  • Coupling reaction through nucleophilic displacement, where the benzothiazole-2-thiolate anion reacts with appropriate chloro compounds or Bunte salts

The specific reaction parameters, including temperature, solvent systems, catalysts, and reaction time, may vary depending on the desired yield, purity, and scale of production.

Synthesis of 2,6-dimethylmorpholine

The preparation of 2,6-dimethylmorpholine, a crucial precursor for 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine, typically involves the reaction of diisopropanolamine with sulfuric acid. The process typically follows these steps:

  • Reaction of diisopropanolamine with concentrated sulfuric acid at elevated temperatures (150-190°C)

  • Formation of the morpholine ring structure through cyclization

  • Separation and purification of the product, often involving neutralization with sodium hydroxide solution

  • Collection of the organic phase containing 2,6-dimethylmorpholine

  • Distillation and drying processes to obtain the purified product

The reaction conditions significantly influence the isomer distribution in the final product, with optimal conditions yielding a higher proportion of the cis isomer, which is often preferred for subsequent reactions. For example, using a molar ratio of diisopropanolamine:sulfuric acid of 1.0:3.0 and heating at 180°C for 3 hours has been reported to yield 2,6-dimethylmorpholine with an isomer ratio of 88% cis/12% trans .

Coupling Reaction

The final step in the synthesis involves the coupling of 2,6-dimethylmorpholine with benzothiazole derivatives. This typically proceeds through nucleophilic displacement reactions, where the benzothiazole-2-thiolate anion serves as the nucleophile. The reaction may involve:

  • Generation of the benzothiazole-2-thiolate anion under basic conditions

  • Reaction with the appropriately functionalized 2,6-dimethylmorpholine (often a halogenated derivative)

  • Purification of the final product through crystallization, distillation, or chromatographic techniques

The synthetic route may be adapted for industrial-scale production, with modifications to enhance yield, reduce waste, and improve cost-effectiveness.

Applications and Uses

Industrial Applications

The primary industrial application of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine is in the rubber industry, particularly in vulcanization processes. In rubber vulcanization, the compound serves as a vulcanization accelerator or modifying agent, contributing to the crosslinking of rubber polymers to improve the physical properties of the final rubber products.

The specific functions and advantages of this compound in rubber processing include:

  • Acceleration of sulfur vulcanization reactions

  • Improvement of the physical and mechanical properties of vulcanized rubber

  • Enhancement of the aging resistance of rubber products

  • Contribution to specific performance characteristics required for specialized rubber applications

Structure-Activity Relationships

The molecular structure of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine contributes significantly to its chemical behavior and potential applications. Key structural features that influence its activity include:

Benzothiazole Moiety

The benzothiazole ring system is known for its chemical versatility and has been extensively studied for various applications:

  • The fused ring system provides structural rigidity

  • The nitrogen and sulfur heteroatoms create specific electronic distributions

  • The aromatic character contributes to specific interaction patterns with other molecules

  • The thiazole ring offers potential sites for chemical modifications

Benzothiazole derivatives have been investigated for their biological recognition patterns and ability to form stable complexes with various biological targets, contributing to their potential pharmaceutical applications .

Morpholine Moiety

The 2,6-dimethylmorpholine component contributes several important characteristics:

  • The morpholine ring provides a cyclic ether structure with distinctive conformational properties

  • The nitrogen atom serves as a potential site for chemical reactions and interactions

  • The dimethyl substitution at positions 2 and 6 influences the ring conformation and reactivity

  • The oxygen atom in the ring contributes to hydrogen bonding capabilities

Sulfur Linkage

The sulfur atom that connects the benzothiazole and morpholine moieties serves as more than just a linker:

Understanding these structure-activity relationships is crucial for optimizing the compound's performance in existing applications and exploring potential new uses.

Research Findings and Future Directions

Current research on 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine and related compounds focuses on several areas:

Optimization of Synthetic Routes

Research continues to explore improved synthetic methods for 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine, with emphasis on:

  • Enhancing yield and purity

  • Reducing reaction steps and simplifying purification procedures

  • Developing more environmentally friendly synthesis approaches

  • Implementing cost-effective production methods for industrial-scale manufacturing

Exploration of Biological Activities

The potential biological activities of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine and related benzothiazole derivatives are being investigated for:

  • Antimicrobial properties against various pathogens

  • Anticancer activities through interaction with specific biological targets

  • Anti-inflammatory effects and potential therapeutic applications

  • Structure-activity relationships to guide the development of new pharmaceutical compounds

Advanced Materials Applications

Research is also exploring the potential use of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine and similar compounds in advanced materials development:

  • Specialized rubber formulations with enhanced performance characteristics

  • Novel polymer systems with specific physical and chemical properties

  • Materials with tailored resistance to environmental factors and degradation

  • Composites with optimized mechanical and thermal properties

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